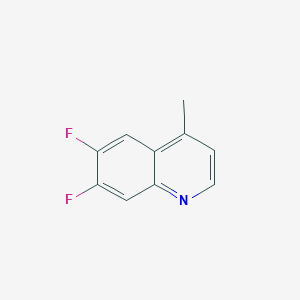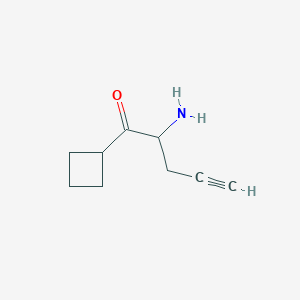
2-Amino-1-cyclobutylpent-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-cyclobutylpent-4-yn-1-one is a chemical compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring attached to a pent-4-yn-1-one backbone, with an amino group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutylpent-4-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pent-4-yn-1-one Backbone:
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-cyclobutylpent-4-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-cyclobutylpent-4-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-cyclobutylpent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-cyclobutylpent-4-en-1-one: Similar structure but with a double bond in the pentyl chain.
2-Amino-1-cyclobutylpent-4-yn-2-ol: Similar structure but with a hydroxyl group at the second position.
Uniqueness
2-Amino-1-cyclobutylpent-4-yn-1-one is unique due to its specific combination of a cyclobutyl ring and a pent-4-yn-1-one backbone with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-amino-1-cyclobutylpent-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(10)9(11)7-5-3-6-7/h1,7-8H,3-6,10H2 |
Clave InChI |
MNUJZXKPMVDOIT-UHFFFAOYSA-N |
SMILES canónico |
C#CCC(C(=O)C1CCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


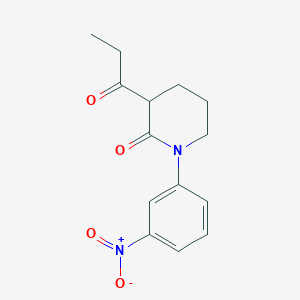
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
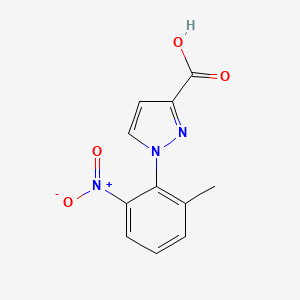
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

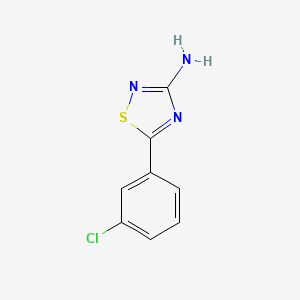

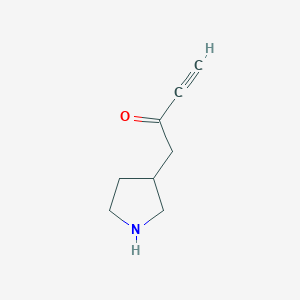




![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
